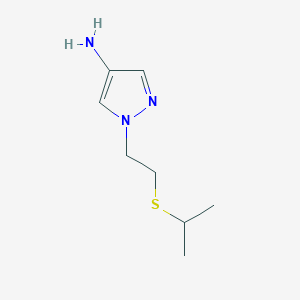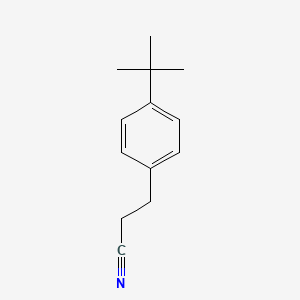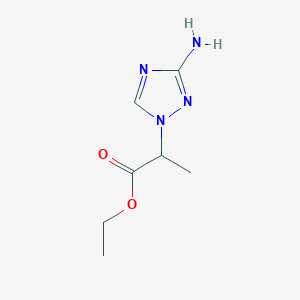
Ethyl (cyanomethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (cyanomethyl)glycinate is an organic compound with the molecular formula C6H10N2O2 It is a derivative of glycine, where the amino group is substituted with a cyanomethyl group and the carboxyl group is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (cyanomethyl)glycinate can be synthesized through the reaction of ethyl glycinate hydrochloride with cyanomethylating agents. One common method involves the reaction of ethyl glycinate hydrochloride with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (cyanomethyl)glycinate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form imines and other derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Solvents: Ethanol, dimethylformamide
Catalysts: Various amines and metal catalysts
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Condensation Products: Imines and other condensation products are formed when reacted with carbonyl compounds.
Hydrolysis Products: Glycine derivatives and cyanoacetic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl (cyanomethyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of ethyl (cyanomethyl)glycinate involves its ability to participate in various chemical reactions due to the presence of the cyanomethyl and ester functional groups. These groups allow the compound to act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Ethyl (cyanomethyl)glycinate can be compared with other similar compounds such as:
Ethyl glycinate: Lacks the cyanomethyl group, making it less reactive in certain types of reactions.
Cyanoacetic acid derivatives: Similar in reactivity due to the presence of the cyano group but differ in their ester or amide functionalities.
N-substituted glycine derivatives: Vary in their substituents, leading to differences in reactivity and applications
This compound stands out due to its unique combination of the cyanomethyl and ester groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
ethyl 2-(cyanomethylamino)acetate |
InChI |
InChI=1S/C6H10N2O2/c1-2-10-6(9)5-8-4-3-7/h8H,2,4-5H2,1H3 |
Clave InChI |
HJHAOMCORINKOB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)

![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)






![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)
![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine](/img/structure/B13535945.png)


